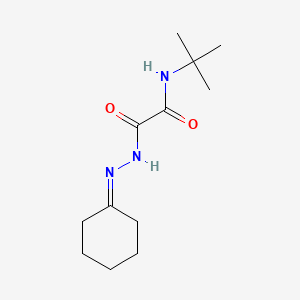
N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as BPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. BPPC is a synthetic compound that has been extensively studied for its mechanism of action and its effects on various biological systems.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act as a modulator of dopamine receptors in the brain. N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to increase the release of dopamine in the brain, which may explain its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may improve cognitive function. N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its synthetic nature, which allows for precise control over its chemical composition. N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its complex synthesis process, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One potential direction is to further investigate its mechanism of action and its effects on dopamine receptors in the brain. Another potential direction is to study its potential applications in the treatment of neurological disorders and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide for therapeutic purposes.
Conclusion
N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. It has been extensively studied for its mechanism of action and its effects on various biological systems. N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has potential applications in the treatment of neurological disorders, cardiovascular disease, and cancer. Further research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration for therapeutic purposes.
Synthesemethoden
N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized through a multi-step process that involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with pyrrolidine and phenyl isocyanate to form N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. The synthesis of N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been used in scientific research to study its effects on various biological systems. It has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-(1-benzyl-4-piperidinyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been studied for its effects on the cardiovascular system and its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22-15-19(17-26(22)21-9-5-2-6-10-21)23(28)24-20-11-13-25(14-12-20)16-18-7-3-1-4-8-18/h1-10,19-20H,11-17H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIWDUXQDNVHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)
![3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)
![{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid](/img/structure/B4883004.png)

![(4-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrophenyl)(4-pyridinyl)methanone](/img/structure/B4883036.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(methylthio)propanamide](/img/structure/B4883044.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4883057.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4883059.png)


